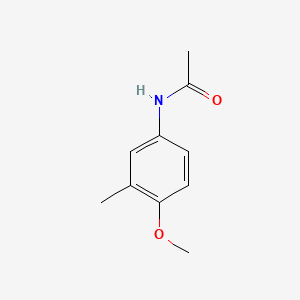

N-(4-methoxy-3-methylphenyl)acetamide

Description

Contextualization within Amide Chemistry and Advanced Chemical Biology Research

Amide chemistry is fundamental to both synthetic and biological sciences. The amide bond is the defining linkage in peptides and proteins, and its stability and structural characteristics are central to the function of countless biomolecules. fiveable.me In medicinal chemistry and chemical biology, the N-phenylacetamide core is recognized as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. researchgate.netarchivepp.com

Significance of N-(4-methoxy-3-methylphenyl)acetamide as a Molecular Scaffold for Research

A molecular scaffold is a core structure that can be systematically modified to create a library of related compounds for biological screening. Acetanilide (B955) derivatives are important scaffolds that are frequently found in nature and among commercially available small-molecule drugs. archivepp.com this compound holds potential significance in this regard as a versatile chemical intermediate.

The synthesis of this compound would typically be achieved through the acetylation of the corresponding aniline (B41778), 4-methoxy-3-methylaniline (B90814), using reagents such as acetic anhydride (B1165640) or acetyl chloride. This is a common and generally high-yielding reaction in organic synthesis. nih.govnih.gov

Once synthesized, this compound can serve as a platform for further chemical modifications. Its structure offers several avenues for derivatization:

Aromatic Ring Substitution: The phenyl ring can undergo further electrophilic substitution, with the existing methoxy (B1213986) and acetamido groups directing new substituents to specific positions.

Modification of Substituents: The methyl group could be functionalized, or the methoxy group could be cleaved to reveal a phenol, opening up new synthetic possibilities.

Amide Group Chemistry: The amide itself can be modified, although it is generally a stable functional group.

This potential for derivatization makes it a useful starting point for generating novel compounds. For instance, research on the related compound N-(4-methoxyphenyl)acetamide has shown it can be used as a precursor to synthesize dithiocarbamate (B8719985) derivatives with potential antifungal and antibacterial activities. researchgate.net A similar approach could be applied to this compound to explore new chemical space and identify compounds with novel biological functions.

Overview of Current Academic Research Landscape and Identified Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant gap in research specifically focused on this compound. While the broader class of substituted acetanilides is well-documented, this particular isomer has received little to no direct academic attention.

In stark contrast, considerable research has been conducted on its isomers and closely related analogs. For example, N-(4-methoxyphenyl)acetamide (methacetin) and its derivatives have been studied for decades. nih.gov Similarly, extensive crystallographic and synthetic studies have been performed on nitro-substituted analogs such as N-(4-methoxy-3-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide. nih.govnih.govresearchgate.net

| Compound Name | Substitution Pattern | Level of Academic Research |

|---|---|---|

| N-(4-methoxyphenyl)acetamide | 4-methoxy | Extensive (e.g., metabolism, synthesis) nih.govnih.gov |

| N-(4-methoxy-3-nitrophenyl)acetamide | 4-methoxy, 3-nitro | Studied (e.g., synthesis, crystallography) nih.govresearchgate.net |

| N-(4-methoxy-2-methylphenyl)acetamide | 4-methoxy, 2-methyl | Some Mention (as precursor to nitrated derivatives) nih.gov |

| This compound | 4-methoxy, 3-methyl | Very Limited / Undocumented |

This disparity highlights a clear gap in the current body of scientific knowledge. The unique electronic and steric effects conferred by the 3-methyl and 4-methoxy substitution pattern may result in distinct chemical properties and biological activities that remain entirely unexplored. Future research could productively be directed toward the following areas to fill this void:

Synthesis and Characterization: The formal synthesis and complete physicochemical characterization (e.g., using NMR, IR, and mass spectrometry, as well as X-ray crystallography) of this compound.

Biological Screening: Evaluation of the compound for a range of biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects, which are common in other acetanilide derivatives. researchgate.netorientjchem.org

Comparative Studies: A direct comparison of its properties and activities against its more well-studied isomers to understand the structure-activity relationships related to the positioning of the methyl group.

Such studies would not only contribute to the fundamental understanding of substituted amides but could also uncover a new molecular scaffold with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBJOBHAURZVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of N 4 Methoxy 3 Methylphenyl Acetamide

Established Synthetic Routes and Optimization Strategies for N-(4-methoxy-3-methylphenyl)acetamide

The most common and well-established method for the synthesis of this compound involves the N-acetylation of the corresponding aniline (B41778) precursor, 4-methoxy-3-methylaniline (B90814). This reaction is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

A general synthetic scheme for this transformation is the reaction of 4-methoxy-3-methylaniline with acetic anhydride. This reaction can be carried out under various conditions, often with the aid of a catalyst or a base to facilitate the reaction and improve yields. Optimization of this process involves careful consideration of the solvent, temperature, and the nature of the acetylating agent and any catalysts used. For instance, the reaction of the precursor 1-methoxy-2-methyl-4-nitrobenzene can be hydrogenated using a palladium on carbon catalyst to yield 4-methoxy-3-methylphenylamine, which can then be acetylated. chemicalbook.com

Detailed Reaction Mechanisms of Key Synthesis Steps

The mechanism of N-acetylation of anilines with acetic anhydride is a well-understood nucleophilic acyl substitution. The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-methoxy-3-methylaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is the rate-determining step.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate then collapses, and the acetate (B1210297) ion, a good leaving group, is expelled.

Deprotonation: A proton is removed from the nitrogen atom, often by a weak base present in the reaction mixture (such as another molecule of the aniline or a deliberately added base like pyridine), to yield the final product, this compound, and acetic acid as a byproduct.

The presence of electron-donating groups on the aniline ring, such as the methoxy (B1213986) and methyl groups in 4-methoxy-3-methylaniline, increases the nucleophilicity of the nitrogen atom, thereby facilitating the initial nucleophilic attack and increasing the reaction rate compared to unsubstituted aniline.

Exploration of Catalytic Systems and Their Impact on Synthesis Efficiency and Selectivity

While the acetylation of anilines can proceed without a catalyst, various catalytic systems have been explored to enhance reaction rates, improve yields, and allow for milder reaction conditions. These catalysts can be broadly categorized as acidic, basic, or metal-based.

For instance, mild Lewis acid catalysts such as magnesium sulfate (B86663) (MgSO₄) have been used in the N-acetylation of anilines in the presence of acetic acid, driven by sunlight as a sustainable energy source. rsc.org Zinc acetate has also been shown to be an effective catalyst for the chemoselective N-acetylation of amines in acetic acid under microwave irradiation. humanjournals.com

The choice of catalyst can significantly impact the efficiency and selectivity of the reaction. For example, in cases where other functional groups susceptible to acylation are present, a chemoselective catalyst is crucial. The table below summarizes the impact of different catalytic systems on the acetylation of anilines, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for the N-Acetylation of Anilines

| Catalyst | Acetylating Agent | Solvent | Conditions | Typical Yields | Reference |

|---|---|---|---|---|---|

| Magnesium Sulfate (MgSO₄) | Acetic Acid | Neat | Sunlight | Excellent | rsc.org |

| Zinc Acetate | Acetic Acid | Acetic Acid | Microwave | Excellent | humanjournals.com |

| None (Catalyst-free) | Acetic Anhydride | Dichloromethane | Room Temperature | Good to Excellent | nih.gov |

| Pyridine | Acetic Anhydride | Dichloromethane | 0°C to Room Temp. | High | rsc.org |

Novel and Emerging Synthetic Approaches for this compound

In recent years, novel synthetic methodologies have been developed to improve the efficiency, scalability, and environmental footprint of organic reactions, including the synthesis of N-aryl acetamides.

Application of Microwave-Assisted Synthesis in this compound Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often, cleaner reactions with fewer byproducts. In the context of N-acetylation, microwave heating has been successfully applied to the synthesis of various acetanilides.

For example, a solvent-free, microwave-assisted approach for the acylation of anilines with acetic acid has been reported to produce quantitative yields in a short amount of time. ymerdigital.com This method avoids the use of corrosive reagents like acetyl chloride or acetic anhydride. ymerdigital.com The reaction of aniline and its derivatives with formic acid under microwave irradiation has also been studied, demonstrating that the reaction yield is influenced by the electronic nature of the substituents on the aniline ring. bibliotekanauki.pl Given these precedents, it is highly probable that the microwave-assisted synthesis of this compound from 4-methoxy-3-methylaniline and a suitable acetylating agent would offer significant advantages over conventional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Acetylation of Anilines

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Reflux | bibliotekanauki.pl |

| Microwave Irradiation | Minutes | Excellent | Solvent-free or in a high-boiling solvent | ymerdigital.comrsc.org |

Implementation of Flow Chemistry Techniques for Scalable this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, particularly for industrial-scale production. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and process control.

The synthesis of amides is a well-established application of flow chemistry. A patent describes a method for synthesizing 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor, which involves an initial acetylation of 4-methoxyaniline with acetic anhydride in the first stage of the flow system. google.com This demonstrates the feasibility of performing N-acetylation reactions in a continuous flow setup. The implementation of flow chemistry for the synthesis of this compound would involve pumping a solution of 4-methoxy-3-methylaniline and an acetylating agent through a heated reactor coil. This approach would allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to a highly efficient and scalable process.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered.

One approach is the use of more environmentally benign acetylating agents and solvents. Acetic acid is a greener alternative to acetic anhydride and acetyl chloride, as the only byproduct of the reaction is water. rsc.orgresearchgate.net Furthermore, performing the reaction under solvent-free conditions, as is often possible with microwave-assisted synthesis, aligns with the principles of green chemistry by reducing solvent waste. ymerdigital.com

The use of renewable energy sources is another key aspect of green chemistry. A reported method for the N-acetylation of anilines utilizes sunlight as a sustainable energy source in conjunction with a magnesium sulfate catalyst. rsc.org

Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. While specific biocatalytic routes for this compound are not yet established, the development of biocatalysts for the synthesis of N-aryl amides is an active area of research. nih.govacs.orgrug.nl

Table 3: Application of Green Chemistry Principles to N-Acetylation

| Green Chemistry Principle | Application in N-Acetylation | Benefits |

|---|---|---|

| Use of Greener Reagents | Acetic acid instead of acetic anhydride/chloride | Reduced corrosivity, water as the only byproduct |

| Use of Greener Solvents | Water or solvent-free conditions | Reduced waste and environmental impact |

| Use of Renewable Energy | Sunlight-driven reactions | Reduced reliance on fossil fuels |

| Catalysis | Use of efficient and recyclable catalysts | Increased atom economy, reduced waste |

| Biocatalysis | Enzymatic amide bond formation | High selectivity, mild conditions, aqueous media |

Development of Solvent-Free or Environmentally Benign Solvent Systems

To mitigate these drawbacks, research has shifted towards two primary strategies: the use of environmentally benign solvents and the development of solvent-free reaction conditions.

Benign Solvent Systems: Greener alternatives to conventional solvents include water, ethanol, and supercritical fluids. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide, for example, involves a final purification step of recrystallization from deionized water, highlighting its utility in the later stages of synthesis. nih.gov While reactant solubility can be a challenge, the use of phase-transfer catalysts or co-solvents can often overcome this limitation.

Solvent-Free Methodologies: An even more environmentally friendly approach is the complete elimination of the solvent. Solvent-free reactions, often facilitated by microwave irradiation or grinding (mechanochemistry), can lead to significantly reduced reaction times, higher yields, and simpler work-up procedures. Microwave-assisted organic synthesis, for example, has been successfully employed for producing various organic compounds with high efficiency. rsc.org In one green chemistry approach for synthesizing enaminones, an equimolar mixture of reactants was irradiated with microwaves in an unsealed vessel, achieving high yields in a matter of minutes without any solvent. rsc.org While this specific example does not produce this compound, the principle is highly applicable to the acylation of anilines, suggesting a promising avenue for a truly solvent-free synthesis of the target compound.

The table below compares the characteristics of conventional solvents with greener alternatives that could be applied to the synthesis of this compound.

| Solvent System | Examples | Advantages | Disadvantages |

| Conventional Solvents | Dichloromethane, Glacial Acetic Acid, Acetone | High solubility for many organic reactants | Volatile, often toxic, environmental persistence, costly disposal |

| Benign Solvents | Water, Ethanol | Non-toxic, readily available, biodegradable | Potential for low reactant solubility, may require higher energy input |

| Solvent-Free | Microwave irradiation, Grinding | No solvent waste, rapid reaction times, simplified purification | Requires specialized equipment, potential for localized overheating |

Analysis of Atom Economy and Waste Minimization Strategies in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A high atom economy signifies a more sustainable process, as it implies the generation of fewer unwanted byproducts and less waste. scranton.edu

The most common and direct route to synthesizing this compound is the N-acetylation of 4-methoxy-3-methylaniline. This can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most prevalent. The choice of reagent significantly impacts the atom economy of the process.

Theoretical Atom Economy Calculation:

The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Let's analyze two potential synthetic pathways to this compound:

Pathway A: Acetylation with Acetic Anhydride This reaction involves reacting 4-methoxy-3-methylaniline with acetic anhydride. The byproduct of this reaction is one molecule of acetic acid.

Reaction: C₈H₁₁NO + C₄H₆O₃ → C₁₀H₁₃NO₂ + C₂H₄O₂

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-methoxy-3-methylaniline | C₈H₁₁NO | 137.18 | Reactant |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reactant |

| This compound | C₁₀H₁₃NO₂ | 179.22 | Product |

| Acetic Acid | C₂H₄O₂ | 60.05 | Byproduct |

Atom Economy Calculation for Pathway A: (179.22 / (137.18 + 102.09)) x 100 = 74.9%

Pathway B: Acetylation with Acetyl Chloride This pathway uses acetyl chloride as the acetylating agent, which produces hydrogen chloride (HCl) as a byproduct.

Reaction: C₈H₁₁NO + C₂H₃ClO → C₁₀H₁₃NO₂ + HCl

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-methoxy-3-methylaniline | C₈H₁₁NO | 137.18 | Reactant |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Reactant |

| This compound | C₁₀H₁₃NO₂ | 179.22 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Atom Economy Calculation for Pathway B: (179.22 / (137.18 + 78.50)) x 100 = 83.1%

Waste Minimization Strategies:

From the analysis, Pathway B using acetyl chloride exhibits a higher theoretical atom economy than Pathway A. This means that for every unit of product formed, Pathway B generates less mass in the form of byproducts. However, the nature of the byproduct is also a critical consideration. While acetic acid (from Pathway A) is a relatively benign organic acid, hydrogen chloride (from Pathway B) is a corrosive gas that requires neutralization, often with a base, which in turn generates salt waste.

A key strategy for waste minimization is the selection of reaction pathways that maximize atom economy. Addition reactions, for instance, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product. chemrxiv.org While a direct addition reaction for this specific synthesis is not common, exploring catalytic routes that could, for example, use acetic acid directly as the acetylating agent (releasing only water as a byproduct) would represent a significant improvement in sustainability. Such a reaction would have an atom economy of approximately 90.9%. Developing catalysts that can activate less reactive acetylating agents under benign conditions is a primary goal for minimizing waste in acetamide (B32628) synthesis.

Theoretical and Computational Chemistry Studies of N 4 Methoxy 3 Methylphenyl Acetamide

Quantum Chemical Investigations of N-(4-methoxy-3-methylphenyl)acetamide

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound at the atomic and electronic levels. These theoretical approaches allow for the detailed analysis of the molecule's electronic structure, conformational possibilities, and spectroscopic characteristics.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, providing a basis for understanding its chemical behavior. Key aspects of this analysis include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MESP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and acetamide (B32628) groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, such as chemical hardness, softness, chemical potential, electronegativity, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. researchgate.netbanglajol.info

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Measure of the ease of electron cloud distortion. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity of a species to accept electrons. |

Conformer Analysis and Potential Energy Surface Mapping

The flexibility of the acetamide side chain and the rotation of the methoxy and methyl groups in this compound give rise to various possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. uni-muenchen.deq-chem.comreadthedocs.io

For this compound, key dihedral angles to scan would include the rotation around the C(aryl)-N bond and the N-C(carbonyl) bond. By systematically rotating these bonds and optimizing the geometry at each step, a PES map can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. The relative energies of the conformers, calculated using methods like DFT, indicate their population at a given temperature. Studies on related N-aryl acetamides have shown that the planarity of the amide bond is a significant factor in determining conformational preferences. fao.orgresearchgate.netacs.orgnih.govacs.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Research Insights

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for structural elucidation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.govaps.orgrsc.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific resonances to individual atoms. For substituted anilines, computational models have shown good correlation between calculated and experimental chemical shifts. article4pub.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes of the molecule. These calculated frequencies are often scaled to better match experimental values. By analyzing the nature of the vibrations, specific peaks in the experimental IR spectrum can be assigned to functional groups, such as the C=O stretch of the amide, the N-H bend, and the aromatic C-H stretches. Computational studies on acetanilide (B955) have demonstrated a good agreement between scaled theoretical frequencies and experimental results. researchgate.netbanglajol.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can help in understanding the electronic transitions responsible for the observed UV-Vis spectrum. article4pub.com

Molecular Modeling and Simulation Studies of this compound Interactions

Molecular modeling and simulation techniques are essential for understanding how this compound interacts with its environment, particularly with biological macromolecules. These methods provide dynamic and energetic insights that are complementary to the static picture offered by quantum chemical calculations.

Molecular Dynamics Simulations of this compound in Various Environments and with Biological Macromolecules

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govresearchgate.netduke.eduscilit.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of this compound and its interactions with its surroundings.

Simulations of this compound in an aqueous environment can reveal how the molecule is solvated and how it affects the structure of the surrounding water molecules. These simulations can also provide insights into the molecule's propensity to aggregate in solution. nih.gov

When studying the interaction of this compound with a biological macromolecule, such as a protein, MD simulations can be used to explore the stability of the ligand-protein complex, the conformational changes induced upon binding, and the key intermolecular interactions that stabilize the complex. researchgate.netmdpi.com Analysis of the simulation trajectory can identify important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the small molecule and the protein.

Mechanistic Investigations of Biological Activities of N 4 Methoxy 3 Methylphenyl Acetamide

Cellular Mechanism of Action Studies (In Vitro at the Molecular Level)

There is a lack of published in vitro studies at the molecular level that would elucidate the cellular mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide.

While research exists for similar chemical structures, the strict focus on this compound as per the instructions means that data from these related compounds cannot be extrapolated or included in this analysis. The scientific community has yet to publish research that would provide the specific, detailed information required to populate the requested article structure.

Investigations into Specific Cellular Signaling Pathway Modulation by this compound

Currently, there is no publicly available scientific literature detailing the specific cellular signaling pathways modulated by this compound. Research into the biological activities of this compound is not sufficiently advanced to have elucidated its molecular targets and the downstream signaling cascades it may affect.

Molecular Events Underlying Observed Cellular Responses (e.g., Apoptosis Pathways, Cell Cycle Regulation, Autophagy)

As there are no published studies on the cellular responses to this compound, the molecular events such as the induction of apoptosis, regulation of the cell cycle, or modulation of autophagy have not been investigated. Consequently, there is no data available on the specific pathways or molecular machinery that might be involved.

Global Gene Expression and Proteomic Analysis in Response to this compound Treatment (In Vitro)

There are no records of global gene expression or proteomic analyses having been performed on cells treated with this compound. Such studies, which are crucial for understanding the comprehensive cellular response to a compound, have not been reported in the scientific literature for this particular chemical entity.

Data Tables

Due to the absence of research data on the biological activities of this compound, no data tables can be generated.

Structure Activity Relationship Sar Studies of N 4 Methoxy 3 Methylphenyl Acetamide Derivatives

Rational Design and Synthesis of N-(4-methoxy-3-methylphenyl)acetamide Analogs with Targeted Structural Modifications

The rational design of analogs of this compound is predicated on systematically altering its chemical structure to probe interactions with biological targets. The synthesis of these analogs typically begins with the commercially available precursor, 4-methoxy-3-methylaniline (B90814). Acetylation of the amino group with acetic anhydride (B1165640) or acetyl chloride yields the parent compound, this compound.

Targeted structural modifications can be introduced at several key positions:

The Acetyl Group: The methyl group of the acetyl moiety can be replaced with other alkyl or aryl groups to investigate the impact of steric bulk and lipophilicity in this region. For instance, substitution with larger groups may enhance binding to hydrophobic pockets of a target protein.

The Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. Analogs can be synthesized with variations at the methoxy (B1213986) and methyl positions. For example, the methyl group could be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring. Similarly, the methoxy group's position and identity could be altered.

The Amide Linker: The amide bond itself is a key structural feature, capable of forming hydrogen bonds. Modifications to this linker, such as N-alkylation or replacement with bioisosteres, can provide insights into its role in target binding.

The synthesis of these derivatives often involves standard organic chemistry reactions. For example, variations in the acetyl group can be achieved by using different acylating agents. Modifications on the phenyl ring may require starting from different substituted anilines.

A hypothetical synthetic approach to explore the SAR of the phenyl ring could involve the following steps:

Selection of a series of anilines with varying substituents at the 3 and 4 positions.

Acetylation of these anilines under standard conditions to yield a library of N-phenylacetamide derivatives.

Biological evaluation of the synthesized compounds to determine the effect of the substituents on activity.

This systematic approach allows for the generation of a diverse set of analogs, which is essential for building a comprehensive SAR model.

Elucidation of Key Pharmacophoric Features and Essential Structural Elements for Biological Activity

A pharmacophore model for this compound derivatives would highlight the essential structural features required for biological activity. Based on the analysis of related acetamide-containing compounds, several key pharmacophoric features can be proposed:

Aromatic Ring: The substituted phenyl ring likely serves as a crucial scaffold, engaging in hydrophobic and/or π-stacking interactions with the target protein. The nature and position of substituents on this ring are critical for modulating these interactions.

Hydrogen Bond Donor/Acceptor: The amide NH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often fundamental for anchoring the molecule within a binding site.

Oxygen Atom of the Methoxy Group: The oxygen atom of the methoxy group can potentially act as a hydrogen bond acceptor.

The spatial arrangement of these features is critical. The relative orientation of the phenyl ring and the acetamide (B32628) group, influenced by the torsion angle around the C(aryl)-N bond, will dictate how the pharmacophoric elements are presented to the biological target.

Table 1: Postulated Pharmacophoric Features of this compound Derivatives

| Feature | Potential Interaction |

| Phenyl Ring | Hydrophobic, π-stacking |

| Amide NH | Hydrogen Bond Donor |

| Amide C=O | Hydrogen Bond Acceptor |

| 3-Methyl Group | Hydrophobic Interaction |

| 4-Methoxy Group | Potential Hydrogen Bond Acceptor, steric bulk |

| Acetyl Methyl Group | Hydrophobic Interaction |

This hypothetical pharmacophore model serves as a valuable tool for designing new analogs and for virtual screening of compound libraries to identify new hits with similar biological activity.

Analysis of Substituent Effects on the Mechanistic Biological Interactions of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the electronic and steric properties of substituents on the phenyl ring. While specific data for this exact scaffold is limited, general principles from related series of acetanilides can be applied.

Electronic Effects:

Electron-donating groups (EDGs) , such as the existing methoxy and methyl groups, generally increase the electron density of the phenyl ring. This can enhance π-stacking interactions and may influence the pKa of the amide proton.

Electron-withdrawing groups (EWGs) , such as nitro or halogen groups, decrease the electron density of the ring. This can alter the strength of hydrogen bonding involving the amide group and may introduce new polar interactions. For instance, studies on other N-phenylacetamide derivatives have shown that the introduction of a nitro group can lead to a higher cytotoxic effect in some cancer cell lines compared to a methoxy group. nih.gov

Steric Effects:

The size and position of substituents play a crucial role. Bulky groups at certain positions can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding.

The interplay of these effects is often complex. For example, a substituent might have a favorable electronic effect but an unfavorable steric effect.

Table 2: Predicted Effects of Phenyl Ring Substitutions on the Biological Activity of this compound Analogs (Hypothetical)

| Position | Substituent | Predicted Effect on Activity | Rationale |

| 3 | -CH3 (native) | Baseline | Provides a certain level of lipophilicity and steric bulk. |

| -H | Potentially decreased | Loss of hydrophobic interaction. | |

| -Cl | Variable | Introduction of a halogen bond donor and electron-withdrawing character. | |

| -NO2 | Potentially increased | Strong electron-withdrawing group, potential for new hydrogen bonds. | |

| 4 | -OCH3 (native) | Baseline | Electron-donating, potential H-bond acceptor. |

| -OH | Variable | Can act as both H-bond donor and acceptor, potentially altering solubility. | |

| -F | Variable | Small, electron-withdrawing, can alter metabolic stability. |

It is important to note that these are generalized predictions, and the actual effect of any given substituent will be highly dependent on the specific biological target.

Conformational Analysis and Its Direct Role in Mediating Structure-Activity Relationships

Studies on structurally similar compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, provide insights into the likely conformational preferences. nih.gov In many substituted acetanilides, the acetamide group is not coplanar with the phenyl ring. The degree of this twist is influenced by the nature of the substituents, especially those at the ortho positions.

For this compound, the methyl group at the 3-position is not expected to cause significant steric hindrance that would force a large dihedral angle between the phenyl ring and the acetamide plane. It is likely that the molecule adopts a relatively planar conformation to maximize conjugation. However, even small deviations from planarity can have a significant impact on how the molecule fits into a binding site.

The conformation of the methoxy group is also of importance. It is generally observed that the methoxy group is nearly coplanar with the phenyl ring, with the methyl group pointing either towards or away from the adjacent substituent.

The biological activity is directly linked to the molecule's ability to adopt a specific "bioactive conformation" that is complementary to the target's binding site. Therefore, understanding the conformational landscape of this compound and its derivatives is essential for rational drug design. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations and to understand how different substituents might alter the conformational equilibrium. This knowledge can then be used to design more rigid analogs that are locked in the desired bioactive conformation, potentially leading to increased potency and selectivity.

Advanced Analytical and Spectroscopic Techniques in N 4 Methoxy 3 Methylphenyl Acetamide Research

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopy is fundamental in elucidating the intricate details of molecular interactions and transformations. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer powerful means to explore the mechanistic aspects of N-(4-methoxy-3-methylphenyl)acetamide at an atomic and molecular level.

Advanced NMR spectroscopy techniques are indispensable for characterizing the binding of small molecules like this compound to their macromolecular targets. nih.govresearchgate.net Ligand-observed NMR methods, such as Saturation Transfer Difference (STD-NMR), are particularly powerful for identifying binding events and mapping the ligand's binding epitope.

In a typical STD-NMR experiment, a selective saturation pulse is applied to a spectral region containing only protein resonances. This saturation is transferred via spin diffusion to protons of a ligand that is in close contact with the protein. By subtracting this spectrum from a reference spectrum without protein saturation, only the signals of the binding ligand are observed. The intensity of these signals directly correlates with the proximity of the ligand's protons to the protein surface.

For this compound, an STD-NMR experiment would reveal which parts of the molecule—the methoxy-methylphenyl ring or the acetamide (B32628) group—are most intimately involved in the interaction with a biological target. The relative enhancements of the proton signals provide a detailed picture of the molecule's orientation within the binding pocket.

| Proton Group | Expected Chemical Shift (ppm) | Hypothetical STD Enhancement | Inferred Proximity to Target |

| Acetyl Methyl (CH₃) | ~2.1 | Moderate | Moderate interaction with the binding site. |

| Aromatic Ring Methyl (CH₃) | ~2.2 | High | Strong interaction, likely buried within the pocket. |

| Methoxy (B1213986) (OCH₃) | ~3.8 | High | Key interaction point with the target protein. |

| Aromatic Protons (Ar-H) | ~6.8 - 7.5 | Variable | Depends on the specific orientation in the binding site. |

This interactive table presents hypothetical data for an STD-NMR experiment to illustrate how binding epitopes can be mapped.

High-resolution mass spectrometry (HRMS), particularly coupled with techniques like liquid chromatography (LC-MS), is essential for identifying metabolites and characterizing the fragmentation of this compound and its derivatives. diva-portal.orgresearchgate.net Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]⁺, which are then subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, loss of the acetyl group, and cleavages within the phenyl ring structure. nih.govwvu.edu

In vitro metabolism studies, often using human liver microsomes or hepatocytes, are used to predict how a compound might be modified in the body. researchgate.net HRMS is then used to identify potential metabolic products by detecting their accurate mass. Common metabolic reactions include hydroxylation, demethylation, and glucuronidation. diva-portal.orgresearchgate.net For instance, the methoxy group could be O-demethylated, or the aromatic ring could be hydroxylated.

| Ion | Proposed Structure/Origin | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 180.1025 |

| [M+H - C₂H₂O]⁺ | Loss of ketene (B1206846) from parent | 138.0919 |

| [C₈H₁₀NO]⁺ | Cleavage of acetyl group | 136.0762 |

| [C₇H₇O]⁺ | Methoxy-methylphenyl fragment | 121.0653 |

This interactive table displays predicted mass-to-charge (m/z) ratios for key fragments of this compound in a positive-ion ESI-MS/MS analysis.

Crystallographic Studies of this compound Co-Crystals with Macromolecular Biological Targets

X-ray crystallography provides the highest resolution view of a ligand bound to its biological target. While crystallographic data for this compound itself co-crystallized with a macromolecule is not publicly available, studies on closely related analogs like N-(4-methoxy-3-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide provide valuable structural information about the conformation of the methoxyphenylacetamide scaffold. nih.govnih.govresearchgate.netiucr.org

These studies reveal that the planarity of the molecule is highly influenced by its substituents. For example, in N-(4-methoxy-3-nitrophenyl)acetamide, the methoxyphenylacetamide group is nearly planar. nih.govresearchgate.net In contrast, steric hindrance from substituents at the ortho position can cause the acetamide group to twist significantly out of the plane of the phenyl ring. nih.goviucr.org

Obtaining a co-crystal structure of this compound with a protein target would be a critical step in understanding its mechanism of action. Such a structure would reveal the precise binding orientation, identify key hydrogen bonds and hydrophobic interactions, and show any conformational changes in the protein upon binding.

| Compound | Crystal System | Key Torsion Angle (Acetamide vs. Phenyl) | Reference |

| N-(4-methoxy-3-nitrophenyl)acetamide | Monoclinic | ~0.2° | nih.govresearchgate.net |

| N-(4-methoxy-2-nitrophenyl)acetamide | - | ~25.4° | nih.gov |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | - | ~47.2° | nih.goviucr.org |

This interactive table summarizes crystallographic data for related compounds, highlighting the impact of substitution on molecular conformation.

Advanced Optical Spectroscopy for Binding and Conformational Change Analysis

Optical spectroscopy techniques are powerful tools for studying the dynamics of ligand-target interactions in solution. Methods like Circular Dichroism and Fluorescence Spectroscopy can provide real-time information on binding events and the resulting structural changes in the target macromolecule.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of proteins. springernature.com The far-UV region of the CD spectrum (190-250 nm) provides information on the relative proportions of α-helices, β-sheets, and random coils in a protein's structure. researchgate.net

Upon binding of a ligand such as this compound, a protein may undergo conformational changes that alter its secondary structure content. These changes would be detectable as a shift in the CD spectrum. nih.gov By titrating the protein with the ligand and monitoring the spectral changes, one can confirm binding and gain insight into the structural consequences of the interaction. For example, a decrease in α-helical content might suggest that the ligand binds to a helical region and induces localized unfolding or a shift to another conformation.

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band near 200 nm |

This interactive table outlines the characteristic CD spectral features for common protein secondary structures.

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-binding interactions. Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence emission is sensitive to their local environment. When this compound binds to a protein near a tryptophan residue, it can cause a change in the fluorescence spectrum, such as a shift in the emission maximum or a quenching (decrease) or enhancement of the fluorescence intensity.

By systematically titrating a solution of the target protein with this compound and measuring the change in fluorescence, a binding curve can be generated. From this curve, key binding parameters can be calculated:

Binding Affinity (Kₐ) or Dissociation Constant (Kₑ): Quantifies the strength of the interaction.

Stoichiometry (n): Determines the number of ligand molecules that bind to one protein molecule.

By performing these experiments at different temperatures, the thermodynamic parameters of binding—enthalpy (ΔH) and entropy (ΔS) changes—can be determined using the van 't Hoff equation. This provides a complete thermodynamic profile of the interaction, revealing whether the binding is driven by favorable enthalpy changes (e.g., hydrogen bond formation) or entropy changes (e.g., release of water molecules from the binding site).

| Thermodynamic Parameter | Information Provided | Interpretation |

| ΔG (Gibbs Free Energy) | Spontaneity of binding | Negative value indicates spontaneous binding |

| ΔH (Enthalpy Change) | Heat released or absorbed | Negative for exothermic (favorable H-bonds/van der Waals) |

| ΔS (Entropy Change) | Change in disorder | Positive for increased disorder (favorable, e.g., hydrophobic effect) |

This interactive table explains the thermodynamic parameters that can be derived from temperature-dependent fluorescence spectroscopy experiments.

Derivatization and Analog Design Strategies Based on N 4 Methoxy 3 Methylphenyl Acetamide

Rational Design Approaches for the Synthesis of Novel N-(4-methoxy-3-methylphenyl)acetamide Derivatives

Rational drug design for derivatives of this compound involves a targeted approach based on the structural features of the molecule and its intended biological target. Key strategies include modifying the aromatic ring, the acetamide (B32628) group, and the substituents to enhance potency, selectivity, and metabolic stability.

Aromatic Ring Substitution: The phenyl ring is a primary site for modification. The existing methoxy (B1213986) and methyl groups can be altered to probe their influence on biological activity. For instance, the methyl group at the C3 position can be replaced with other small alkyl groups, halogens (e.g., Cl, F), or hydrogen-bonding moieties to explore steric and electronic effects. Similarly, the methoxy group at C4 can be extended (e.g., to an ethoxy or propoxy group) or replaced with other electron-donating or electron-withdrawing groups to modulate the electronic character of the ring and potential interactions with a target protein.

Acetamide Moiety Modification: The acetamide group is crucial for the structural integrity and can be a key interaction point. The N-acetyl group can be replaced with larger acyl groups (e.g., propanoyl, butanoyl) or cyclic acyl groups to investigate the size of the binding pocket. The amide bond itself can be replaced with bioisosteres, such as a sulfonamide, to alter chemical stability and hydrogen bonding patterns.

Scaffold Hopping and Isosteric Replacement: More advanced strategies involve replacing the entire phenylacetamide core with a different scaffold that maintains a similar spatial arrangement of key functional groups. For example, a heterocyclic ring could replace the phenyl group. Isosteric replacement of the amide linker with moieties like reverse amides or esters can also be explored to fine-tune the molecule's properties.

These rational design approaches are often guided by computational modeling, which can predict how different modifications will affect the molecule's binding affinity and conformation within a target's active site.

Synthetic Methodologies for Constructing Diversified this compound Analog Libraries

The construction of diverse analog libraries is fundamental to exploring the SAR of the this compound scaffold. The primary and most direct synthetic route involves the acylation of the corresponding aniline (B41778) precursor.

A common and straightforward method is the acetylation of 4-methoxy-3-methylaniline (B90814) using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. For library generation, this can be expanded by reacting a common aniline precursor with a diverse set of acylating agents or by reacting a common acylating agent with a library of substituted anilines.

General Synthetic Scheme: The synthesis of N-arylacetamides can be achieved through various methods. A representative method involves the reaction of an aniline with an acid anhydride. For instance, the synthesis of related compounds like N-(4-methoxy-3-nitrophenyl)acetamide is accomplished by refluxing 4-methoxy-3-nitroaniline (B184566) with acetic anhydride in glacial acetic acid. nih.gov A similar approach would be used for the 3-methyl analog.

Another versatile strategy for synthesizing N-aryl amides involves the use of aryltriazenes as aryl precursors, which can react with acetonitrile (B52724) as a nitrogen donor under mild, metal-free conditions. arabjchem.org

Further diversification can be achieved by modifying the amide nitrogen after the initial scaffold is formed. For example, derivatives of N-(4-methoxyphenyl)acetamide have been used to synthesize biologically active aromatic sodium dithiocarbamates by reacting the parent acetamide with carbon disulfide in the presence of a base. researchgate.net This demonstrates the potential for post-synthesis modifications to generate a wider array of analogs.

The table below outlines potential diversification points on the this compound scaffold and examples of synthetic inputs.

| Modification Site | Synthetic Strategy | Example Reagents for Library |

| Acetamide Group | Acylation of 4-methoxy-3-methylaniline | Acetic anhydride, Propionyl chloride, Benzoyl chloride |

| Aromatic Ring (R1) | Acylation of diverse anilines | 4-Methoxy-3-chloroaniline, 4-Ethoxy-3-methylaniline |

| Aromatic Ring (R2) | Acylation of diverse anilines | 4-Methoxy-2-methylaniline, 4-Methoxy-3,5-dimethylaniline |

| Amide N-H | Post-synthesis modification | Reaction with carbon disulfide, Alkylation |

Lead Optimization Strategies and Methodologies Starting from the this compound Scaffold

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising "hit" compound identified from initial screening. Starting with the this compound scaffold as a lead, optimization strategies focus on systematically modifying the structure to improve key characteristics.

The process typically involves an iterative cycle of chemical synthesis and biological testing. The goal is to enhance target potency and selectivity while improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Key Optimization Strategies:

Improving Potency and Selectivity: Minor structural modifications can lead to significant gains in potency. For example, exploring different substituents on the phenyl ring can identify key interactions with the biological target. Structure-based design, using X-ray crystallography or computational models of the target protein, can guide these modifications to maximize binding affinity. nih.gov Selectivity against related targets is often achieved by exploiting subtle differences in the respective binding sites.

Enhancing Metabolic Stability: The methoxy and methyl groups are potential sites of metabolic transformation (e.g., O-demethylation, oxidation). Replacing these groups or introducing blocking groups (like fluorine) nearby can enhance metabolic stability and prolong the compound's half-life in the body.

Modulating Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and polar surface area are crucial for oral bioavailability. The acetamide group and aromatic substituents can be modified to fine-tune these properties into the desired range for drug-likeness.

The following table presents a hypothetical lead optimization campaign starting from the this compound scaffold, illustrating how systematic modifications can impact biological activity.

| Compound | R1 (Position 3) | R2 (Position 4) | Acyl Group | Hypothetical Potency (IC₅₀, nM) | Comments |

| Lead Scaffold | -CH₃ | -OCH₃ | Acetyl | 150 | Initial lead compound. |

| Analog 1 | -Cl | -OCH₃ | Acetyl | 75 | Halogen substitution improves potency. |

| Analog 2 | -CH₃ | -OCF₃ | Acetyl | 200 | Electron-withdrawing group reduces potency. |

| Analog 3 | -CH₃ | -OCH₃ | Propionyl | 120 | Larger acyl group is well-tolerated. |

| Analog 4 | -Cl | -OCH₃ | Propionyl | 40 | Combination of beneficial modifications. |

This iterative process of design, synthesis, and testing is central to converting a promising lead compound based on the this compound scaffold into a viable drug candidate. researchgate.net

Emerging Trends and Future Directions in N 4 Methoxy 3 Methylphenyl Acetamide Research

Integration of Artificial Intelligence and Machine Learning in N-(4-methoxy-3-methylphenyl)acetamide Discovery and Optimization

Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to identify potential therapeutic targets for the this compound scaffold. These models can predict structure-activity relationships (SAR), guiding medicinal chemists in the rational design of new analogues with improved properties. Furthermore, AI can aid in the prediction of pharmacokinetic and pharmacodynamic profiles, reducing the number of costly and time-consuming experimental studies.

In the realm of chemical synthesis, AI can be utilized to devise novel and more efficient routes for the production of this compound and its derivatives. By analyzing vast databases of chemical reactions, machine learning models can propose synthetic strategies that are not only higher in yield but also more environmentally friendly.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Specific AI/ML Tool/Technique | Potential Impact on Research |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity and identification of potent analogues. |

| Virtual Screening and Molecular Docking | Identification of potential biological targets and binding interactions. | |

| Generative Models | Design of novel this compound derivatives with desired properties. | |

| Drug Development | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Early-stage assessment of drug-like properties, reducing late-stage failures. |

| Chemical Synthesis | Retrosynthesis Prediction Algorithms | Design of efficient and novel synthetic routes. |

| Reaction Condition Optimization | Prediction of optimal reaction conditions (e.g., temperature, catalyst, solvent) for higher yields. |

Exploration of Novel Biological Targets and Therapeutic Areas for the this compound Scaffold

While the full biological profile of this compound is yet to be elucidated, research into structurally related compounds provides valuable insights into potential therapeutic applications. The broader class of 4-alkoxyacetanilides, to which this compound belongs, has a history of use as analgesics and antipyretics. iucr.orgnih.gov This suggests that this compound and its derivatives could be investigated for their potential as pain-relieving and fever-reducing agents.

Recent studies on derivatives of the core scaffold have revealed promising activities in other therapeutic areas. For instance, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their antifungal and antibacterial properties. researchgate.netchemjournal.kz Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, demonstrated high fungicidal activity against Fusarium oxysporum and antibacterial activity against Pectobacterium carotovorum. researchgate.netchemjournal.kz This opens up the possibility of developing this compound-based compounds as novel anti-infective agents.

Furthermore, halogenated derivatives of the related 4-hydroxy-3-methoxyphenyl acetamide (B32628) have been shown to act as agonists and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain and inflammation pathways. nih.gov This indicates that the this compound scaffold could be a valuable starting point for the development of modulators of ion channels and other important biological targets. The exploration of this scaffold's interaction with various receptors, enzymes, and signaling pathways could uncover novel therapeutic opportunities in areas such as neuropathic pain, inflammatory disorders, and oncology.

Advancements in Sustainable and Efficient Synthetic Methods for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For the production of this compound, future research will likely focus on the development of more sustainable and efficient synthetic methods.

Traditional synthetic routes for acetamides often involve the use of harsh reagents and solvents. However, recent advancements have demonstrated the potential for more environmentally benign approaches. For example, a "green route" for the synthesis of N-phenylacetamides has been reported using the biocatalyst Candida parapsilosis ATCC 7330 and microwave irradiation. rsc.org This method offers advantages such as milder reaction conditions, reduced waste generation, and potentially higher yields. The application of biocatalysis and other green chemistry techniques to the synthesis of this compound could lead to a more sustainable manufacturing process.

Furthermore, the optimization of existing synthetic protocols to improve atom economy, reduce the number of reaction steps, and utilize less hazardous solvents will be a key area of future research. Continuous flow chemistry is another promising technology that can enhance the efficiency and safety of chemical production, and its application to the synthesis of this compound warrants investigation.

Table 2: Comparison of Synthetic Methodologies for Acetamide Production

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Traditional Synthesis | Use of acetic anhydride (B1165640) or acetyl chloride, often with a base catalyst. | Well-established, generally high yields. | Use of corrosive and hazardous reagents, potential for stoichiometric byproducts. |

| Biocatalysis | Use of enzymes or whole-cell catalysts (e.g., Candida parapsilosis). rsc.org | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a concern, may require optimization for specific substrates. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Rapid reaction times, often higher yields, improved energy efficiency. | Requires specialized equipment, potential for localized overheating. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety and control, improved scalability, potential for higher yields and purity. | Higher initial equipment cost, may require significant process development. |

Addressing Unanswered Questions and Critical Research Challenges Pertaining to this compound

Despite the potential of this compound, several unanswered questions and research challenges need to be addressed to fully realize its therapeutic and chemical utility. A primary challenge is the limited amount of publicly available research specifically on this compound. Much of the current understanding is inferred from studies on structurally similar molecules. Therefore, a comprehensive investigation into the physicochemical properties, biological activities, and toxicological profile of this compound is a critical first step.

A significant area for future research is the elucidation of its metabolic fate and biotransformation pathways. While the metabolism of the broader class of 4-alkoxyacetanilides has been studied, the specific metabolic products of this compound are not well-defined. nih.gov Understanding how this compound is processed in biological systems is crucial for assessing its safety and efficacy. Research into the non-enzymatic biotransformation of related compounds, particularly through reactions with reactive oxygen and nitrogen species, suggests that the in vivo fate of this compound may be complex and warrants further investigation. iucr.orgnih.gov

Another challenge lies in identifying the specific molecular targets and mechanisms of action responsible for any observed biological effects. While related compounds have shown activity at targets like the TRPV1 receptor, it remains to be determined if this compound interacts with these or other biological macromolecules. nih.gov

Finally, the development of robust and scalable synthetic routes that are both economically viable and environmentally sustainable will be essential for any future commercial applications of this compound. Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, pharmacology, toxicology, and computational science.

Q & A

Q. What crystallography software suites are optimal for solving structures of halogenated derivatives (e.g., 4-chloro analogs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.